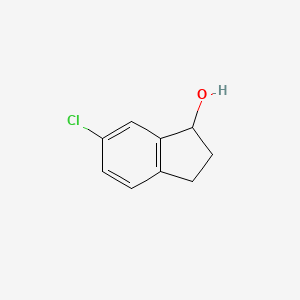

6-chloro-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

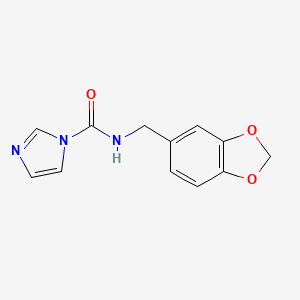

6-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 .

Molecular Structure Analysis

The molecular structure of 6-chloro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon ring structure with one chlorine atom and one hydroxyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis

6-chloro-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 78-83 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Dynamic Kinetic Resolution

- Lipase-mediated dynamic kinetic resolution (DKR) : This study demonstrates the use of 6-chloro-2,3-dihydro-1H-inden-1-ol in the dynamic kinetic resolution of secondary alcohols. It highlights the effective combination of Candida antarctica lipase and zeolite in an ionic liquid solvent system, showcasing an innovative approach to chiral synthesis (Shimomura et al., 2015).

Cyclialkylation Studies

- Cyclialkylation of Arylpentanols : Research focusing on the acid-catalyzed cyclialkylation of arylpentanols, leading to 2,3-Dihydro-1H-indene derivatives, has highlighted the role of 6-chloro-2,3-dihydro-1H-inden-1-ol. These studies offer insights into chemical rearrangements and the influence of chlorine substituents (Blum et al., 2002).

Pharmacological Evaluation

- Dopamine Receptor Ligands : A study synthesizing a series of compounds, including variants of 6-chloro-2,3-dihydro-1H-inden-1-ol, explored their binding affinity toward dopamine receptors. The research contributes to understanding the pharmacological properties of these compounds (Di Stefano et al., 2002).

Crystal Structure Analysis

- Structural Analysis of Inden-1-ol Derivatives : The synthesis and crystal structure of 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate, a derivative of 6-chloro-2,3-dihydro-1H-inden-1-ol, has been reported. This study provides valuable information on the molecular structure and interactions within these compounds (Ghalib et al., 2011).

Synthetic Chemistry Applications

- Synthesis of Inden-1-ol Derivatives : Innovative methodologies for the synthesis of novel classes of inden-1-ol derivatives, using 6-chloro-2,3-dihydro-1H-inden-1-ol, have been developed. These findings are crucial for advancing synthetic chemistry (Nagarajan et al., 2011).

DNA Binding Activity Studies

- Remote Substituents and DNA Binding Activity : A study on chiral Schiff Bases derivatives of 6-chloro-2,3-dihydro-1H-inden-1-ol explored their interaction with DNA. The research emphasizes the role of remote substituents in determining the structure and biological activity of these compounds (Bora et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

6-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDNEJBOKXINDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,3-dihydro-1H-inden-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)

![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)

![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)

![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)

![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)